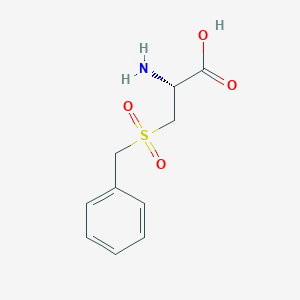

S-Benzyl-L-cysteine Sulfone

Beschreibung

BenchChem offers high-quality S-Benzyl-L-cysteine Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzyl-L-cysteine Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJQJSZCWGR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628686 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25644-88-6 | |

| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-Benzyl-L-cysteine Sulfone

Abstract

S-Benzyl-L-cysteine sulfone is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. As an oxidized derivative of S-benzyl-L-cysteine, its synthesis requires a carefully controlled oxidation of the thioether moiety to a sulfone, without inducing unwanted side reactions on the amino acid backbone. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of S-Benzyl-L-cysteine sulfone. We will delve into the strategic importance of protecting groups, detail various oxidation protocols with their underlying mechanisms, and offer step-by-step experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this important compound.

Introduction: The Significance of S-Benzyl-L-cysteine Sulfone

Cysteine, with its reactive thiol group, is a crucial amino acid in numerous biological processes. The modification of this thiol group, including its oxidation to various states such as sulfoxides and sulfones, plays a significant role in both physiological and pathological pathways. S-Benzyl-L-cysteine is a common S-protected form of cysteine, and its sulfone derivative serves as a key building block in the synthesis of more complex molecules. The sulfone group is a bioisostere for other functional groups and can influence the polarity, solubility, and metabolic stability of a parent compound. A reliable and scalable synthesis of S-Benzyl-L-cysteine sulfone is therefore of considerable interest to the scientific community.

The primary challenge in the synthesis of S-Benzyl-L-cysteine sulfone lies in the selective oxidation of the sulfur atom in the presence of other sensitive functional groups, namely the primary amine and the carboxylic acid. Direct oxidation of unprotected S-benzyl-L-cysteine can lead to a mixture of products and is generally low-yielding. Therefore, a robust synthetic strategy typically involves a three-stage process:

-

Protection of the amine and/or carboxyl group.

-

Oxidation of the thioether to the sulfone.

-

Deprotection to yield the final product.

This guide will explore various effective combinations of these stages to provide a clear path to the successful synthesis of S-Benzyl-L-cysteine sulfone.

Strategic Considerations: The Imperative of Protecting Groups

The nucleophilic nature of the amino group in S-benzyl-L-cysteine makes it susceptible to oxidation and other side reactions under the conditions required for thioether oxidation. To ensure a clean and high-yielding conversion to the sulfone, the protection of the amine functionality is paramount. The choice of protecting group is critical and should be guided by its stability to the oxidation conditions and the ease of its subsequent removal.

Common Amino Protecting Groups:

-

Acetyl (Ac): Introduced by reaction with acetic anhydride, the acetyl group is robust and stable to many oxidizing agents.[1][2] Its removal can be achieved under acidic or basic conditions, although harsh conditions may be required.

-

tert-Butoxycarbonyl (Boc): This popular protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride). It is stable to a wide range of reaction conditions but is readily cleaved under mildly acidic conditions (e.g., trifluoroacetic acid).

-

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

For the synthesis of S-Benzyl-L-cysteine sulfone, the N-acetyl group offers a good balance of stability and ease of introduction, making it a frequently employed protecting group for this transformation.

Core Synthesis Methodologies

This section details the primary methods for the synthesis of S-Benzyl-L-cysteine sulfone, focusing on a well-established route involving N-acetylation followed by oxidation.

Method 1: Synthesis via N-Acetyl-S-benzyl-L-cysteine

This is a reliable and commonly used method that proceeds in two key stages: N-acetylation of S-benzyl-L-cysteine and subsequent oxidation of the resulting N-acetyl derivative.

The introduction of the acetyl group protects the amine from oxidation in the subsequent step.

Figure 1: Workflow for the N-acetylation of S-Benzyl-L-cysteine.

Experimental Protocol: Synthesis of N-Acetyl-S-benzyl-L-cysteine

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-benzyl-L-cysteine (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add acetic anhydride (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water with vigorous stirring to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-acetyl-S-benzyl-L-cysteine.

With the amine group protected, the thioether can be selectively oxidized to the sulfone using a strong oxidizing agent. Potassium permanganate is a powerful and effective choice for this transformation.

Figure 2: Oxidation of N-Acetyl-S-benzyl-L-cysteine to the corresponding sulfone.

Experimental Protocol: Synthesis of N-Acetyl-S-benzyl-L-cysteine Sulfone

-

Dissolution: Suspend N-acetyl-S-benzyl-L-cysteine (1 equivalent) in a mixture of glacial acetic acid and water.

-

Oxidant Preparation: In a separate flask, dissolve potassium permanganate (KMnO₄, 2.2 equivalents) in water.

-

Oxidation: Slowly add the potassium permanganate solution to the suspension of N-acetyl-S-benzyl-L-cysteine while maintaining the temperature below 10 °C with an ice bath. Stir the mixture vigorously during the addition.

-

Quenching: After the addition is complete and the purple color of the permanganate has disappeared, decolorize the solution by adding a small amount of sodium bisulfite.

-

Isolation: The product, N-acetyl-S-benzyl-L-cysteine sulfone, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

For applications requiring the free amino acid, the N-acetyl group can be removed by acid hydrolysis.

Experimental Protocol: Hydrolysis of N-Acetyl-S-benzyl-L-cysteine Sulfone

-

Hydrolysis: Reflux the N-acetyl-S-benzyl-L-cysteine sulfone in aqueous hydrochloric acid (e.g., 3 M HCl) for several hours.

-

Neutralization: Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Isolation: Collect the S-benzyl-L-cysteine sulfone by filtration, wash with cold water, and dry.

Method 2: Oxidation with Peroxy Acids

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the oxidation of sulfides to sulfones. This method also requires the protection of the amine group.

Figure 3: Oxidation of N-Acetyl-S-benzyl-L-cysteine using m-CPBA.

Experimental Protocol: m-CPBA Oxidation of N-Acetyl-S-benzyl-L-cysteine

-

Dissolution: Dissolve N-acetyl-S-benzyl-L-cysteine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Oxidation: Cool the solution in an ice bath and add m-CPBA (at least 2.2 equivalents) portion-wise. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Method 3: Hydrogen Peroxide with a Tungstate Catalyst

The use of hydrogen peroxide as an oxidant is environmentally benign, with water being the only byproduct. The reaction is often catalyzed by a tungstate salt.

Experimental Protocol: Tungstate-Catalyzed Oxidation

-

Reaction Setup: Dissolve N-acetyl-S-benzyl-L-cysteine (1 equivalent) and a catalytic amount of sodium tungstate (Na₂WO₄) in a suitable solvent mixture, such as methanol and water.

-

Oxidation: Add 30% hydrogen peroxide (H₂O₂, 2.5-3 equivalents) dropwise to the solution, maintaining the temperature with an ice bath.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite). The product can then be isolated by precipitation or extraction, followed by purification.

Comparative Analysis of Synthesis Methods

| Method | Oxidizing Agent | Catalyst | Typical Solvent | Advantages | Disadvantages |

| 1 | Potassium Permanganate (KMnO₄) | None | Aqueous Acetic Acid | High yielding, readily available reagents. | Stoichiometric use of a strong oxidant, formation of MnO₂ waste. |

| 2 | m-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane (DCM) | Generally clean reactions, good yields. | Peroxy acids can be explosive, requires careful handling. |

| 3 | Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Methanol/Water | "Green" oxidant (water byproduct), catalytic. | May require longer reaction times, catalyst can be a contaminant if not removed. |

Characterization of S-Benzyl-L-cysteine Sulfone

The successful synthesis of S-Benzyl-L-cysteine sulfone and its protected precursors should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the characteristic aromatic protons of the benzyl group, as well as the protons of the cysteine backbone. The chemical shifts of the protons adjacent to the sulfur atom will be significantly downfield in the sulfone compared to the starting thioether.

-

¹³C NMR: The carbon atoms attached to the sulfur will also show a downfield shift upon oxidation to the sulfone.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of the sulfone will be the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The characteristic S-H stretching vibration around 2550 cm⁻¹ in free cysteine will be absent.[3][4]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of two oxygen atoms to the starting material.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of S-Benzyl-L-cysteine sulfone is a readily achievable process for the well-equipped organic chemistry laboratory. The key to a successful synthesis is the judicious use of protecting groups, particularly for the amine functionality, to ensure the selective oxidation of the thioether. The methods outlined in this guide, particularly the N-acetylation followed by permanganate oxidation, provide a robust and reliable route to this valuable synthetic intermediate. The choice of a specific method will depend on factors such as scale, available reagents, and environmental considerations. With careful execution of the protocols described herein, researchers can confidently prepare S-Benzyl-L-cysteine sulfone for their applications in drug discovery and development.

References

- Armstrong, D. W., & Stine, G. Y. (1983). Synthesis and chromatographic characterization of α-and β-N-acetyl-S-benzyl-L-cysteine sulfoxides.

- Frankel, M., Gertner, D., Jacobson, H., & Zilkha, A. (1960). Synthesis of poly-S-alkyl-L-cysteines. Journal of the Chemical Society, 1390-1393.

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

-

Daley, R. J., & Fasci, M. A. (2018). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 47(23), 8738-8792.

-

Synthesis of Acetylcysteine. (2019, December 22). Pharmapproach.

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information.

-

FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. ResearchGate.

-

The FTIR spectra of (A) free l-cysteine and (B) l-cysteine-capped InP/ZnS QDs. ResearchGate.

Sources

An In-Depth Technical Guide to S-Benzyl-L-cysteine Sulfone (CAS: 25644-88-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of S-Benzyl-L-cysteine sulfone, a derivative of the amino acid L-cysteine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating critical information on its synthesis, characterization, and potential biological significance.

Introduction: The Significance of Sulfur-Containing Amino Acid Derivatives

Cysteine, a sulfur-containing amino acid, plays a pivotal role in biological systems. Its thiol group is highly reactive and participates in a myriad of biochemical processes, including the formation of disulfide bonds that are crucial for protein structure and function, redox signaling, and detoxification.[1] The chemical modification of cysteine residues, both naturally and synthetically, has opened up avenues for developing novel therapeutic agents and research tools.[1][2]

S-Benzyl-L-cysteine sulfone emerges from the oxidation of S-Benzyl-L-cysteine, a molecule known for its role as a protecting group in peptide synthesis and as an inhibitor of the enzyme O-acetylserine(thiol) lyase (OAS-TL) in plants.[1][3][4] The transformation of the thioether in S-Benzyl-L-cysteine to a sulfone significantly alters its electronic and steric properties, suggesting a potentially distinct biological activity profile that warrants investigation. This guide will delve into the technical aspects of S-Benzyl-L-cysteine sulfone, providing a foundation for its further exploration in scientific research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of S-Benzyl-L-cysteine sulfone is fundamental for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 25644-88-6 | [5] |

| Molecular Formula | C₁₀H₁₃NO₄S | [5] |

| Molecular Weight | 243.28 g/mol | [5] |

| Appearance | Off-White Solid | [5] |

| Melting Point | 174-176°C | [6] |

| Solubility | Soluble in Water | [6] |

Synthesis and Purification

The synthesis of S-Benzyl-L-cysteine sulfone is achieved through the oxidation of its precursor, S-Benzyl-L-cysteine. Several oxidative methods can be employed for this transformation. Below is a detailed, field-proven protocol based on established methods for sulfide to sulfone oxidation.[7][8][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and characterization of S-Benzyl-L-cysteine sulfone.

Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide and Niobium Carbide Catalyst

This protocol is adapted from general methods for the efficient oxidation of sulfides to sulfones.[7][9]

Materials:

-

S-Benzyl-L-cysteine (CAS: 3054-01-1)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Niobium carbide (NbC)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve S-Benzyl-L-cysteine (10 mmol, 2.11 g) in 50 mL of methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of niobium carbide (0.1 mmol, 10.3 mg).

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (22 mmol, 2.5 mL) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The niobium carbide catalyst can be recovered by filtration.

-

Isolation: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The crude product will remain as a solid.

-

Purification: Recrystallize the crude solid from a minimal amount of hot water to yield pure S-Benzyl-L-cysteine sulfone as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight.

Self-Validation: The purity of the final product should be assessed by HPLC, and its identity confirmed by NMR and mass spectrometry. The melting point should also be determined and compared to the literature value.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized S-Benzyl-L-cysteine sulfone.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment based on methods for similar compounds.[10]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

This method should effectively separate the sulfone product from the starting thioether and any potential sulfoxide intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around 4.5 ppm, shifted downfield from the thioether precursor due to the electron-withdrawing sulfone group), and the α- and β-protons of the cysteine backbone (in the 3-4 ppm region).

-

¹³C NMR (in D₂O): The spectrum should reveal signals for the aromatic carbons, the benzylic carbon (shifted downfield), the α-carbon, the β-carbon (significantly shifted downfield due to the adjacent sulfone), and the carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[14][15][16]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 244.06 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 242.05 would be expected.

Biological Activity and Applications

While the biological activity of S-Benzyl-L-cysteine sulfone is not yet extensively studied, the known activity of its precursor, S-Benzyl-L-cysteine, offers a starting point for investigation.

Potential Mechanism of Action: A Hypothesis

S-Benzyl-L-cysteine is a known inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in the sulfur assimilation pathway in plants.[3][4] This inhibition leads to a disruption in L-cysteine biosynthesis and induces oxidative stress.[4] The conversion of the thioether to a sulfone in S-Benzyl-L-cysteine sulfone drastically alters the electronic nature of the sulfur atom, making it more electron-deficient and a stronger hydrogen bond acceptor. This structural change could potentially modulate its interaction with the active site of OAS-TL or other enzymes.

It is plausible that S-Benzyl-L-cysteine sulfone may exhibit:

-

Altered inhibitory activity against OAS-TL compared to its precursor.

-

Novel interactions with other biological targets due to the presence of the polar sulfone group.

-

Pro-oxidant or antioxidant properties under different cellular conditions.[6]

Further research is required to elucidate the specific biological activities and mechanism of action of S-Benzyl-L-cysteine sulfone.

Potential Applications in Drug Development

Sulfur-containing compounds are prevalent in a wide range of pharmaceuticals.[1][2] The unique properties of the sulfone group, such as its metabolic stability and ability to form strong hydrogen bonds, make it an attractive moiety in drug design. S-Benzyl-L-cysteine sulfone could serve as a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Antimicrobial agents: Targeting essential metabolic pathways in microorganisms.

-

Enzyme inhibitors: Designing specific inhibitors for enzymes involved in disease pathogenesis.

-

Probes for chemical biology: Investigating the role of cysteine metabolism and oxidative stress in cellular processes.

Safety and Handling

Based on the safety data for the precursor S-Benzyl-L-cysteine, standard laboratory safety precautions should be observed when handling S-Benzyl-L-cysteine sulfone.[17]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: While specific toxicity data for the sulfone is not available, the precursor is not classified as hazardous.[14] However, as with any chemical, unnecessary exposure should be avoided. The cytotoxicity of related benzyl and cysteine derivatives has been studied, suggesting that the biological effects should be carefully evaluated.[18]

Conclusion and Future Directions

S-Benzyl-L-cysteine sulfone is a compound with intriguing potential stemming from its structural relationship to the biologically active S-Benzyl-L-cysteine. This guide has provided a comprehensive technical framework for its synthesis, purification, and analytical characterization. The detailed protocols and methodologies presented herein are designed to be self-validating and grounded in established scientific principles.

The primary area for future research lies in the comprehensive evaluation of the biological activity of S-Benzyl-L-cysteine sulfone. Key questions to be addressed include:

-

What is its effect on OAS-TL and other enzymes in the sulfur assimilation pathway?

-

Does it possess any antimicrobial, anticancer, or other therapeutic activities?

-

What is its mechanism of action at the molecular level?

-

What is its safety and toxicity profile in vitro and in vivo?

Answering these questions will be crucial in determining the potential of S-Benzyl-L-cysteine sulfone as a valuable tool in scientific research and drug development.

References

-

Troup, S. D., Ward, M. F., Jaspars, M., & Harrison, W. T. A. (2001). S-Benzyl-L-cysteine. Acta Crystallographica Section E: Structure Reports Online, 57(10), o953-o954. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link]

- Barroso, J. S., et al. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Balance of Ipomoea grandifolia Plants. Preprints.org.

- Hutchinson, J. C., & Chalker, J. M. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9344-9396.

- Barroso, J. S., et al. (2024). Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol)

- Phillips, A. A., Wu, F., & Sessions, A. L. (2021). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 35(5), e9007.

- Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561.

-

Pharmaffiliates. (n.d.). S-Benzyl-L-cysteine Sulfone. Retrieved from [Link]

- Firouzabadi, H., Iranpoor, N., & Amani, K. (2002). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Green Chemistry, 4(5), 517-518.

- Barroso, J. S., et al. (2022). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Heravi, M. M., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(5), 1015-1021.

- Zhang, Y., et al. (2014). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine.

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. Retrieved from [Link]

- Trivedi, D., et al. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- The Royal Society of Chemistry. (2018).

- Zhang, Y., et al. (2018). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 11(8), 1279-1285.

- Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 68, 27-37.

-

SIELC Technologies. (n.d.). HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column. Retrieved from [Link]

-

Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

- van Bladeren, P. J., et al. (1981). Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate. Cell Biology and Toxicology, 1(1), 59-68.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]

- 6. Antioxidant - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. sfrbm.org [sfrbm.org]

- 17. fishersci.com [fishersci.com]

- 18. Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of S-Benzyl-L-cysteine sulfone

An In-depth Technical Guide to the Molecular Structure and Analysis of S-Benzyl-L-cysteine sulfone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of S-Benzyl-L-cysteine sulfone, an oxidized derivative of the well-studied S-Benzyl-L-cysteine. While the parent thioether has established roles in biochemical research, particularly as an enzyme inhibitor, the sulfone analogue remains a molecule of significant interest for probing pathways related to irreversible cysteine oxidation. This document details the molecular structure, stereochemistry, and key physicochemical properties of S-Benzyl-L-cysteine sulfone. It provides a robust experimental framework, including a detailed protocol for its synthesis via catalytic oxidation and a thorough guide to its analytical characterization by modern spectroscopic techniques. Furthermore, this guide explores the potential biological significance of the sulfone in the context of cysteine metabolism and redox signaling, offering valuable insights for researchers in chemical biology, drug discovery, and proteomics.

Introduction: The Significance of Cysteine Oxidation

Cysteine is a unique amino acid whose thiol side chain is central to a vast array of biological functions, including protein structure (via disulfide bonds), enzyme catalysis, and metal coordination. The sulfur atom's nucleophilicity and its susceptibility to redox reactions make cysteine a key sensor of the cellular redox environment.[1] Oxidation of cysteine residues is a critical post-translational modification that can dramatically alter a protein's function, serving as a molecular switch in signaling pathways.[2]

While reversible oxidations to sulfenic acid (-SOH) or disulfide bonds are well-studied, the irreversible oxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids represents a terminal event under conditions of significant oxidative stress. S-Benzyl-L-cysteine is a common tool used to study cysteine metabolism and transport.[3] Its oxidation product, S-Benzyl-L-cysteine sulfone, serves as a stable, non-reducible analogue that can be invaluable for several research applications:

-

Metabolic Tracer: As a potential metabolite of S-Benzyl-L-cysteine, its detection can shed light on xenobiotic processing pathways.

-

Enzyme Inhibition Studies: It can act as a stable mimic of an irreversibly oxidized cysteine-containing substrate or inhibitor.

-

Analytical Standard: A well-characterized sample is essential for developing analytical methods to detect cysteine over-oxidation in biological systems.

This guide provides the foundational knowledge required for the synthesis, characterization, and informed application of S-Benzyl-L-cysteine sulfone in a research setting.

Molecular Structure and Physicochemical Properties

The transformation from S-Benzyl-L-cysteine to its sulfone derivative involves a fundamental change in the geometry and electronic nature of the sulfur center.

From Thioether to Sulfone: A Structural Transformation

S-Benzyl-L-cysteine, the precursor molecule, exists in its crystalline form as a zwitterion.[4][5] The sulfur atom adopts a bent geometry characteristic of a thioether. The oxidation process introduces two oxygen atoms to the sulfur, converting the thioether (sulfide) into a sulfone. This has profound structural implications:

-

Change in Geometry: The sulfur atom is rehybridized, moving from a bent geometry with lone pairs to a tetrahedral geometry.

-

Bond Lengths and Angles: The C-S bond lengths are expected to shorten slightly, and the C-S-C bond angle will change to accommodate the tetrahedral arrangement of the sulfonyl group. The O=S=O angle will be approximately 120°.

-

Polarity and Hydrogen Bonding: The sulfonyl group is highly polar and a strong hydrogen bond acceptor. This significantly increases the molecule's overall polarity and is expected to influence its crystal packing and solubility compared to the parent thioether.

Physicochemical Data

The key quantitative properties of S-Benzyl-L-cysteine sulfone are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄S | [6][7] |

| Molecular Weight | 243.28 g/mol | [6][7] |

| CAS Number | 25644-88-6 | [6][7] |

| Appearance | White to off-white powder | [8] |

| Melting Point | 174-176 °C | [6] |

| Solubility | Soluble in Water | [6] |

| Alternate Names | 3-(Benzylsulfonyl)-L-alanine, 3-[(Phenylmethyl)sulfonyl]-L-alanine | [9] |

Synthesis and Purification

The synthesis of S-Benzyl-L-cysteine sulfone is achieved through the selective oxidation of the thioether group of S-Benzyl-L-cysteine. While various oxidizing agents can be employed, a controlled and high-yield synthesis is critical to avoid side reactions.

Rationale for Synthetic Approach

The primary challenge in oxidizing sulfur-containing amino acids is chemoselectivity—preventing unwanted oxidation of the amine or carboxylic acid functionalities. A robust method involves using hydrogen peroxide (H₂O₂) as a clean, powerful oxidant in conjunction with a catalyst that promotes the thioether-to-sulfone transformation. Niobium carbide (NbC) has been demonstrated to be an effective catalyst for this purpose, favoring complete oxidation to the sulfone over the intermediate sulfoxide.[10][11] This approach is advantageous due to the commercial availability of the starting material, the use of a relatively benign oxidant, and the ease of catalyst recovery.

Synthetic Workflow Diagram

Caption: Synthetic workflow for S-Benzyl-L-cysteine sulfone.

Detailed Experimental Protocol

This protocol is adapted from established methods for the catalytic oxidation of protected cysteine derivatives.[10] Researchers should perform their own optimizations.

-

Dissolution: In a round-bottom flask, dissolve S-Benzyl-L-cysteine (1.0 eq) in a suitable aqueous solvent system (e.g., 1:1 mixture of acetic acid and water) to a concentration of approximately 0.1 M.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of niobium carbide (NbC, ~5 mol%).

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Causality Note: Using a slight excess of H₂O₂ ensures complete conversion to the sulfone. Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Filter the reaction mixture to recover the niobium carbide catalyst. The catalyst can be washed, dried, and reused. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure S-Benzyl-L-cysteine sulfone as a white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the synthesized S-Benzyl-L-cysteine sulfone requires a multi-technique analytical approach. Below are the expected results from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The oxidation of the sulfur atom causes a significant deshielding effect on adjacent protons and carbons, resulting in a downfield shift in the NMR spectrum.

| Nucleus | Group | S-Benzyl-L-cysteine (Thioether) | S-Benzyl-L-cysteine sulfone (Sulfone) | Rationale for Shift |

| ¹H | α-CH | ~4.0 ppm | ~4.5 - 4.8 ppm (Predicted) | Moderate deshielding from SO₂ group. |

| ¹H | β-CH₂ | ~3.1 ppm | ~3.6 - 3.9 ppm (Predicted) | Strong deshielding due to direct proximity to the SO₂ group. |

| ¹H | Benzyl-CH₂ | ~3.8 ppm | ~4.4 - 4.6 ppm (Predicted) | Strong deshielding due to direct proximity to the SO₂ group. |

| ¹³C | α-CH | ~54 ppm | ~58 - 62 ppm (Predicted) | Moderate deshielding. |

| ¹³C | β-CH₂ | ~35 ppm | ~55 - 60 ppm (Predicted) | Very strong deshielding due to the electron-withdrawing SO₂ group. |

| ¹³C | Benzyl-CH₂ | ~36 ppm | ~60 - 65 ppm (Predicted) | Very strong deshielding due to the electron-withdrawing SO₂ group. |

Note: Thioether chemical shifts are estimated from related structures like L-cysteine and protected derivatives.[12][13][14] Sulfone shifts are predictions based on established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the sulfonyl group. The spectrum of S-Benzyl-L-cysteine sulfone is expected to show two very strong, characteristic absorption bands that are absent in the thioether precursor.[15]

-

Asymmetric SO₂ Stretch: A strong band expected in the range of 1300-1350 cm⁻¹ .

-

Symmetric SO₂ Stretch: A strong band expected in the range of 1120-1160 cm⁻¹ .

The spectrum will also retain characteristic bands for the amino acid functionality, including N-H stretches (~3000-3300 cm⁻¹), C=O stretch of the carboxylate (~1580-1640 cm⁻¹), and aromatic C-H stretches from the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion: Using electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed at m/z 244.06 .

-

Key Fragmentation: A prominent fragment is expected from the loss of the stable benzyl radical, or the formation of the benzyl cation at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds. Further fragmentation of the amino acid backbone would also be observed.

Biological Significance and Research Applications

While no specific biological activities have been reported for S-Benzyl-L-cysteine sulfone itself, its structure provides a strong rationale for its use in several areas of biological research.

Context: The Role of the Thioether Precursor

The parent compound, S-Benzyl-L-cysteine (SBC), is known to be an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine synthesis pathway in plants and bacteria.[16] By blocking this enzyme, SBC disrupts sulfur assimilation, leading to a depletion of L-cysteine and downstream metabolites. This induces oxidative stress and impairs growth.[17]

Caption: Inhibition of the plant cysteine synthesis pathway by S-Benzyl-L-cysteine.

Potential Applications of the Sulfone

-

Probing Irreversible Oxidation: S-Benzyl-L-cysteine sulfone is a stable mimic of a terminally oxidized cysteine residue. It can be used as a control compound or a competitive inhibitor in studies of enzymes that recognize or process oxidized proteins.

-

Metabolism Studies: If S-Benzyl-L-cysteine is administered in a biological system, the sulfone is a probable metabolite formed via cytochrome P450 or other cellular oxidases. Synthesizing the sulfone provides an essential analytical standard to track and quantify this metabolic pathway.

-

Drug Development: In drug design, thioether groups are often susceptible to metabolic oxidation, which can alter a drug's activity or clearance rate. Studying the properties of the corresponding sulfone is a standard part of the drug development process to understand the metabolic fate and potential activity of metabolites.

Conclusion and Future Directions

S-Benzyl-L-cysteine sulfone is more than just a chemical derivative; it is a precision tool for the modern life scientist. Its molecular structure, defined by the tetrahedral and highly polar sulfonyl group, distinguishes it chemically and physically from its thioether precursor. This guide has provided a comprehensive framework for its synthesis via catalytic oxidation and its unambiguous characterization using NMR, IR, and MS.

While the biological activity of the sulfone remains to be fully elucidated, its value lies in its potential to probe the consequences of irreversible cysteine oxidation. Future research should focus on exploring its role as a metabolite of S-Benzyl-L-cysteine in various biological systems and investigating its interaction with enzymes involved in redox signaling and protein degradation pathways. As a stable, well-characterized molecule, S-Benzyl-L-cysteine sulfone is poised to help unravel the complex and critical role of cysteine oxidation in health and disease.

References

- Poole, L. B. (2015). The basics of redox signaling. Journal of Biological Chemistry, 290(24), 14979-14983).

-

Preprints.org. (2024). Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Balance of Ipomoea grandifolia Plants. Available from: [Link]

- Troup, S. D., Ward, M. F., Jaspars, M., & Harrison, W. T. A. (2001). S-Benzyl-L-cysteine. Acta Crystallographica Section E: Structure Reports Online, 57(5), o535-o537.

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Retrieved from: [Link]

- Akaike, T., Ida, T., Wei, F. Y., Nishida, M., Kumagai, Y., Sawa, T., ... & Motohashi, H. (2017). Cysteine persulfide is an L-cysteine derivative having one additional sulfur atom bound to a cysteinyl thiol group, and it serves as a reactive sulfur species that regulates redox homeostasis in cells. Free Radical Biology and Medicine, 106, S26.

- Karst, J. C., & Raines, R. T. (2018). Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. Peptide Science, 110(5), e24068.

-

AdooQ BioScience. (n.d.). S-Benzyl-L-cysteine Sulfone. Retrieved from: [Link]

-

MDPI. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from: [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Retrieved from: [Link]

-

Juniper Publishers. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Retrieved from: [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. Retrieved from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from: [Link]

-

ResearchGate. (n.d.). IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. Retrieved from: [Link]

-

YouTube. (2017). Disulfide Bridge Formation Cysteine to Cystine. Retrieved from: [Link]

-

Caltech GPS. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Retrieved from: [Link]

-

National Institutes of Health. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Retrieved from: [Link]

-

ResearchGate. (n.d.). 13C ss-NMR spectra of the NAC polymorphs. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Synchrotron X-radiolysis of l-cysteine at the sulfur K-edge: Sulfurous products, experimental surprises, and dioxygen as an oxidoreductant. Retrieved from: [Link]

-

ResearchGate. (n.d.). (a) FT-IR spectra of bulk L-cysteine (black solid line) and CdSe-Cys.... Retrieved from: [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. scbt.com [scbt.com]

- 8. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 9. usbio.net [usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 12. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. hmdb.ca [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. mdpi.com [mdpi.com]

Introduction: Unveiling the Role of S-Benzyl-L-cysteine in Sulfur Metabolism

An In-Depth Technical Guide to the Mechanism of Action of S-Benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

S-Benzyl-L-cysteine (SBC) is a molecule of significant interest in the fields of biochemistry and agricultural science.[1] It is a derivative of the amino acid L-cysteine, where a benzyl group is attached to the sulfur atom.[1] While the broader class of cysteine derivatives plays crucial roles in various biological processes, including redox regulation and bioconjugation, SBC has emerged as a potent and specific inhibitor of a key enzymatic pathway in plants: sulfur assimilation.[2][3][4] This guide provides a comprehensive overview of the core mechanism of action of S-Benzyl-L-cysteine, its physiological consequences, and the experimental methodologies used to elucidate its effects. Our focus will be on its well-documented role as an inhibitor of O-acetylserine (thiol) lyase (OAS-TL), a critical enzyme in the biosynthesis of L-cysteine.[2][5]

Core Mechanism of Action: Non-Competitive Inhibition of O-acetylserine (thiol) lyase (OAS-TL)

The primary molecular target of S-Benzyl-L-cysteine in plants is O-acetylserine (thiol) lyase (OAS-TL).[2] This enzyme catalyzes the final step in the synthesis of L-cysteine, combining O-acetylserine (OAS) and sulfide.[2] L-cysteine is the first organic molecule containing sulfur derived from the sulfate assimilation pathway, making OAS-TL a critical regulatory point.[2]

Studies have demonstrated that SBC acts as a non-competitive inhibitor of OAS-TL.[2] This mode of inhibition implies that SBC binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. The inhibition of OAS-TL by SBC disrupts the entire sulfur assimilation pathway, leading to a cascade of downstream effects.[2][6]

Caption: Inhibition of the sulfur assimilation pathway by S-Benzyl-L-cysteine.

Downstream Physiological Consequences of OAS-TL Inhibition

The disruption of L-cysteine synthesis by SBC triggers a series of detrimental effects on plant physiology, primarily impacting growth, photosynthesis, and oxidative balance.

Impaired Photosynthesis

A deficiency in L-cysteine and other sulfur-containing compounds, such as methionine and glutathione, directly compromises the photosynthetic machinery.[2] Sulfur is an essential component of iron-sulfur (Fe-S) centers in photosystem I (PSI), the cytochrome b6f complex, and ferredoxin, all of which are critical for photosynthetic electron transport.[2][6] Inhibition of OAS-TL by SBC leads to a significant reduction in the efficiency of photosynthesis.[5][6] This is evidenced by sharp declines in CO2 assimilation, stomatal conductance, and the maximum carboxylation rate of Rubisco.[5]

| Photosynthetic Parameter | Species | % Decrease due to SBC | Reference |

| CO₂ Assimilation | Sourgrass | 76% | [5] |

| Stomatal Conductance | Sourgrass | 81% | [5] |

| Maximum Carboxylation Rate (Vcmax) | Sourgrass | 72% | [5] |

| Maximum Electron Transport Rate (Jmax) | Sourgrass | 67% | [5] |

| Quantum Yield of PSII (ΦPSII) | Ipomoea grandifolia | 19% | [2] |

| Electron Transport Rate (ETR) | Ipomoea grandifolia | 19% | [2] |

Induction of Oxidative Stress

The impaired electron flow in the photosynthetic transport chain, caused by the lack of essential sulfur-containing components, leads to an over-reduction of the electron carriers and the subsequent transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6][7] This increase in ROS production overwhelms the plant's antioxidant defense systems, leading to oxidative stress.[7] The accumulation of ROS causes damage to cellular components, including lipids, proteins, and nucleic acids.[4]

| Oxidative Stress Marker | % Increase due to SBC | Reference |

| Reactive Oxygen Species (ROS) | 55% | [2] |

| Malondialdehyde (Lipid Peroxidation) | 30% | [2] |

| Conjugated Dienes | 61% | [2] |

Species-Specific Selectivity: A Basis for Herbicidal Action

An interesting aspect of SBC's mechanism of action is its species-specific selectivity.[5] For instance, studies have shown that SBC has a more pronounced inhibitory effect on the growth and photosynthesis of sourgrass (Digitaria insularis) compared to maize (Zea mays).[5] This selectivity is attributed to differences in sulfur metabolic plasticity between the two C4 plants.[5] In maize, an increase in OAS-TL activity in the leaves was observed, suggesting a compensatory response to the inhibition in the roots.[5] This differential response highlights the potential of targeting OAS-TL for the development of selective herbicides.[5]

Experimental Protocols

In Vitro OAS-TL Inhibition Assay

This protocol outlines the determination of OAS-TL activity and its inhibition by SBC.

-

Enzyme Extraction:

-

Homogenize 1g of plant tissue (e.g., roots) in 5 mL of extraction buffer (100 mM potassium phosphate buffer pH 8.0, 10 mM EDTA, 10 mM dithiothreitol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM O-acetylserine, 5 mM sodium sulfide, and varying concentrations of S-Benzyl-L-cysteine.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

-

Quantification of L-cysteine:

-

Stop the reaction by adding 100 µL of 7.5% trichloroacetic acid.

-

Add 200 µL of ninhydrin reagent (250 mg of ninhydrin in 6 mL of acetic acid and 4 mL of concentrated HCl).

-

Boil the mixture for 10 minutes and then cool on ice.

-

Add 1 mL of 95% ethanol and measure the absorbance at 560 nm.

-

Calculate the amount of L-cysteine produced using a standard curve.

-

Caption: Workflow for the in vitro OAS-TL inhibition assay.

Measurement of Photosynthetic Parameters

This protocol describes the use of an infrared gas analyzer (IRGA) to assess the impact of SBC on photosynthesis.

-

Plant Treatment: Grow plants under controlled conditions and treat with desired concentrations of SBC.

-

Acclimation: Acclimate the plant leaf in the IRGA chamber under controlled light, temperature, and CO₂ conditions.

-

Gas Exchange Measurements:

-

Measure the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).

-

Generate an A/Ci curve by varying the CO₂ concentration to determine the maximum carboxylation rate of Rubisco (Vcmax) and the maximum rate of electron transport (Jmax).

-

-

Chlorophyll Fluorescence Measurements:

-

Use a modulated fluorometer to measure the maximum quantum yield of PSII (Fv/Fm) in dark-adapted leaves.

-

In light-adapted leaves, measure the effective quantum yield of PSII (ΦPSII) and calculate the electron transport rate (ETR).

-

Quantification of Oxidative Stress Markers

This protocol details the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

Tissue Homogenization: Homogenize 0.5g of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Reaction with Thiobarbituric Acid (TBA):

-

Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% TBA.

-

Heat the mixture at 95°C for 30 minutes.

-

Quickly cool the reaction on ice.

-

-

Absorbance Measurement:

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculate the MDA concentration using its extinction coefficient.

-

Potential Applications and Future Directions

The targeted inhibition of OAS-TL by S-Benzyl-L-cysteine presents a promising avenue for the development of novel herbicides with potentially favorable environmental profiles.[2][5] The species-specific selectivity observed in studies of SBC suggests that it may be possible to design inhibitors that target specific weeds while leaving crops unharmed.[5]

Future research should focus on:

-

Field Efficacy Trials: Evaluating the effectiveness of SBC and its analogs under real-world agricultural conditions.

-

Structural Biology: Elucidating the crystal structure of OAS-TL in complex with SBC to guide the rational design of more potent and selective inhibitors.

-

Toxicological Studies: Assessing the impact of OAS-TL inhibitors on non-target organisms to ensure their environmental safety.

-

Metabolomic and Proteomic Analyses: Gaining a deeper understanding of the global metabolic and proteomic changes induced by SBC treatment in plants.[6][8]

References

-

S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. [Link]

-

Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

-

S-Benzyl-L-cysteine. ResearchGate. [Link]

-

Inhibition of O-acetylserine (thiol) lyase by S-benzyl-L-cysteine: Differential effects on sulfate assimilation and photosynthesis in maize (Zea mays) and sourgrass (Digitaria insularis). PubMed. [Link]

-

Antioxidant. Wikipedia. [Link]

-

S-benzyl-L-cysteine. PubChem. [Link]

-

Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. ResearchGate. [Link]

-

Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. PubMed. [Link]

-

Exploring S-Benzyl-L-Cysteine as an O-acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Balance of Ipomoea grandifolia Plants. Preprints.org. [Link]

Sources

- 1. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. Antioxidant - Wikipedia [en.wikipedia.org]

- 5. Inhibition of O-acetylserine (thiol) lyase by S-benzyl-L-cysteine: Differential effects on sulfate assimilation and photosynthesis in maize (Zea mays) and sourgrass (Digitaria insularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

The Biological Enigma of S-Benzyl-L-cysteine Sulfone: A Technical Guide to its Anticipated Activities

Abstract

This technical guide delves into the biological activities of S-Benzyl-L-cysteine (SBC) and its oxidized derivatives, with a particular focus on the enigmatic S-Benzyl-L-cysteine sulfone. While direct research on the sulfone is limited, this document provides a comprehensive analysis of the known biological effects of the parent compound, S-Benzyl-L-cysteine, and its sulfoxide metabolite. We will explore its role as an enzyme inhibitor, its potential as an antioxidant, and its implications in neuroprotection and cancer research. Furthermore, by examining the activities of other cysteine sulfones, we will extrapolate the potential biological landscape of S-Benzyl-L-cysteine sulfone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a forward-looking perspective on this intriguing class of molecules.

Introduction: The Cysteine Conjugate Landscape

Cysteine S-conjugates are a diverse class of molecules formed by the covalent attachment of a xenobiotic or endogenous compound to the thiol group of L-cysteine. These conjugates play a crucial role in cellular detoxification and metabolism. S-Benzyl-L-cysteine (SBC) is a prominent member of this family, characterized by a benzyl group attached to the sulfur atom of cysteine. The metabolic fate of SBC is of significant interest, as oxidation of the sulfur atom can lead to the formation of S-Benzyl-L-cysteine sulfoxide and, theoretically, S-Benzyl-L-cysteine sulfone. While the sulfoxide has been identified as a metabolite, the biological presence and activity of the sulfone remain largely unexplored. This guide aims to bridge this knowledge gap by providing a thorough review of SBC and its known derivatives, and to offer a scientifically grounded hypothesis on the potential biological activities of S-Benzyl-L-cysteine sulfone.

S-Benzyl-L-cysteine: A Molecule of Diverse Actions

The biological activities of S-Benzyl-L-cysteine are multifaceted, with effects observed in various biological systems. A key mechanism of action is its ability to inhibit the enzyme O-acetylserine(thiol) lyase (OAS-TL), a critical enzyme in the sulfur assimilation pathway of plants.[1]

Inhibition of O-acetylserine(thiol) lyase (OAS-TL) and Induced Oxidative Stress

In plants, SBC acts as an inhibitor of OAS-TL, disrupting the synthesis of L-cysteine.[1] This inhibition leads to a cascade of downstream effects, including a reduction in photosynthesis and the induction of oxidative stress. The disruption of the photosynthetic electron transport chain is thought to be a primary contributor to the observed increase in reactive oxygen species (ROS).[1]

Experimental Protocol: O-acetylserine(thiol) lyase (OAS-TL) Inhibition Assay

This protocol is adapted from methodologies used to assess OAS-TL activity.[2][3]

-

Enzyme Extraction: Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT). Centrifuge the homogenate to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT, 10 mM O-acetylserine (OAS), and varying concentrations of S-Benzyl-L-cysteine.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding an acid, such as 20% (w/v) trichloroacetic acid.

-

Cysteine Quantification: The amount of L-cysteine produced is quantified. A common method is the ninhydrin assay, where the reaction of ninhydrin with cysteine produces a colored product that can be measured spectrophotometrically at 560 nm.[2]

-

Data Analysis: Determine the inhibitory effect of SBC by comparing the rate of cysteine formation in the presence and absence of the inhibitor. Calculate the IC50 value, which is the concentration of SBC required to inhibit 50% of the enzyme activity.

Diagram: Proposed Mechanism of SBC-Induced Oxidative Stress in Plants

Caption: S-Benzyl-L-cysteine inhibits OAS-TL, disrupting cysteine synthesis and photosynthesis, leading to increased ROS and oxidative stress.

Neuroprotective Potential

Emerging evidence suggests that S-alkyl-cysteine derivatives, including SBC, may possess neuroprotective properties. Studies on related compounds like S-allyl-L-cysteine (SAC) have shown protection against endoplasmic reticulum (ER) stress-induced neurotoxicity.[4] The proposed mechanism involves the modulation of intracellular calcium signaling and the inhibition of calpain, a calcium-dependent protease.[4] While direct evidence for SBC is still developing, its structural similarity to other neuroprotective S-alkyl-cysteines makes it a promising candidate for further investigation in this area. L-cysteine itself has been shown to offer neuroprotection in models of hypoxic-ischemic brain injury through the PI3K/Akt signaling pathway.[5]

Diagram: Hypothetical Neuroprotective Signaling Pathway of S-Benzyl-L-cysteine

Caption: Hypothesized neuroprotective mechanism of SBC via inhibition of calpain and activation of the PI3K/Akt pathway.

The Oxidized Metabolites: S-Benzyl-L-cysteine Sulfoxide and the Elusive Sulfone

The oxidation of the sulfur atom in SBC leads to the formation of S-Benzyl-L-cysteine sulfoxide. Metabolic studies have detected the sulfoxide, but not the sulfone, suggesting that further oxidation may be limited in biological systems. However, the potential for sulfone formation under specific oxidative conditions cannot be entirely ruled out.

Biological Activity of S-Benzyl-L-cysteine Sulfoxide

Information on the specific biological activities of S-Benzyl-L-cysteine sulfoxide is sparse. However, studies on other S-alk(en)yl cysteine sulfoxides, such as alliin from garlic, have demonstrated a range of biological effects, including antioxidant and cardiovascular protective properties.[6] It is plausible that the sulfoxide of SBC retains or possesses modified biological activities compared to the parent compound.

S-Benzyl-L-cysteine Sulfone: A Frontier of Research

The biological activity of S-Benzyl-L-cysteine sulfone remains an open question. The presence of the sulfone group, a highly oxidized and electron-withdrawing moiety, is expected to significantly alter the physicochemical properties of the molecule, which in turn would influence its biological interactions.

Comparative Analysis of Cysteine Sulfones:

To hypothesize the potential activities of S-Benzyl-L-cysteine sulfone, we can look at the known biological effects of other sulfone-containing molecules. Sulfones are a common structural motif in many pharmacologically active compounds and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7] For instance, vinyl sulfones have been investigated as inhibitors of HIV-1.[7]

Table 1: Potential Biological Activities of S-Benzyl-L-cysteine and its Oxidized Derivatives

| Compound | Known/Hypothesized Biological Activity | Mechanism of Action (if known) |

| S-Benzyl-L-cysteine (SBC) | Enzyme Inhibition (OAS-TL) | Competitive or non-competitive inhibition of the enzyme active site.[1] |

| Oxidative Stress Induction (in plants) | Disruption of photosynthesis and electron transport chain.[1] | |

| Neuroprotection (Hypothesized) | Modulation of Ca²⁺ signaling, calpain inhibition, PI3K/Akt pathway activation.[4][5] | |

| Anticancer (inferred from derivatives) | Induction of apoptosis, cell cycle arrest. | |

| S-Benzyl-L-cysteine Sulfoxide | Antioxidant (Inferred) | Scavenging of free radicals.[6] |

| Altered Receptor Binding (Hypothesized) | Change in steric and electronic properties affecting protein interactions. | |

| S-Benzyl-L-cysteine Sulfone | Enhanced Electrophilicity (Hypothesized) | Potential for covalent modification of protein cysteine residues. |

| Novel Pharmacological Activities (Hypothesized) | Potential for anticancer, anti-inflammatory, or antimicrobial effects based on the sulfone moiety.[7] |

Experimental Workflows for Characterizing Biological Activity

To investigate the biological activities of S-Benzyl-L-cysteine and its derivatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Diagram: General Workflow for In Vitro Biological Activity Screening

Caption: A typical workflow for the in vitro evaluation of the biological activity of a test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of S-Benzyl-L-cysteine, its sulfoxide, or sulfone for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14]

-

Cell Seeding and Treatment: Seed and treat cells as described previously.

-

DCFH-DA Loading: Incubate the cells with DCFH-DA solution (e.g., 10 µM) in serum-free media for 30 minutes at 37°C.[13]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at ~485 nm and emission at ~530 nm.[13]

-

Data Analysis: Quantify the relative change in ROS levels in treated cells compared to untreated controls.

Future Directions and Conclusion

The biological activity of S-Benzyl-L-cysteine sulfone represents a significant knowledge gap in the field of cysteine S-conjugate research. While the parent compound, S-Benzyl-L-cysteine, has demonstrated clear biological effects, particularly as an enzyme inhibitor in plants, its full potential in mammalian systems, along with that of its oxidized metabolites, is yet to be fully elucidated.

Future research should focus on:

-

Synthesis of S-Benzyl-L-cysteine sulfone: The development of a reliable synthetic route is a prerequisite for its biological evaluation.

-

In vitro screening: A comprehensive screening of the sulfone using the assays described in this guide will provide initial insights into its cytotoxic, apoptotic, and oxidative properties.

-

Mechanistic studies: Should any significant biological activity be identified, further studies will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.

-

In vivo studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess the efficacy and safety of S-Benzyl-L-cysteine sulfone.

References

-

S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI. Available at: [Link]

-

Antioxidant. Wikipedia. Available at: [Link]

-

Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. PubMed. Available at: [Link]

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. Available at: [Link]

-

S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. PubMed. Available at: [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. Available at: [Link]

-

Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana. PMC - NIH. Available at: [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. Available at: [Link]

-

S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. ResearchGate. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

-

L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. ResearchGate. Available at: [https://www.researchgate.net/publication/353775986_L-cysteine_as_sustainable_and_effective_sulfur_source_in_the_synthesis_of_diaryl_sulfides_and_heteroarenethiols]([Link]_ sulfides_and_heteroarenethiols)

-

O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany | Oxford Academic. Available at: [Link]

-

(PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. ResearchGate. Available at: [Link]

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease (Review). ScienceOpen. Available at: [Link]

-

S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. Available at: [Link]

-

Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. Elabscience. Available at: [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC - NIH. Available at: [Link]

-

Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. MDPI. Available at: [Link]

-

DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. Available at: [Link]

-

INHIBITION OF ARABIDOPSIS O-ACETYLSERINE THIOL LYASE A1 BY TYROSINE-NITRATION. CORE. Available at: [Link]

-

L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. Available at: [Link]

-

L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. Dove Medical Press. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. Available at: [Link]

-

Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available at: [Link]

-

ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. Available at: [Link]

-

EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. PubMed. Available at: [Link]

-

What is the exact protocol of ROS measurement using DCFDA?. ResearchGate. Available at: [Link]

-

Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. PMC - NIH. Available at: [Link]

-

Inhibition of O-acetylserine (thiol) lyase as a promising new mechanism of action for herbicides. PubMed. Available at: [Link]

-

Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Frontiers. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

-

Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. PMC - NIH. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement. NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]